1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
The compound 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (CAS: 2034314-51-5) is a piperazine derivative featuring a cyclopropylpyridazine moiety and a phenoxy group substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₂₀H₂₁F₃N₄O₂, with a molecular weight of 406.4 . The structure combines a pyridazine ring (with a cyclopropyl substituent), a piperazine linker, and a phenoxy-ethanone group, which may confer unique physicochemical and pharmacological properties. Notably, the trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in drug design .
Properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-2-1-3-16(12-15)29-13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBCYCBJWDXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine and Trifluoromethyl Groups
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29)
- Molecular Formula : C₁₃H₁₄F₃N₂O
- Molecular Weight : 260.26
- Key Features: Lacks the pyridazine and cyclopropyl groups but retains the trifluoromethylphenyl and ethanone moieties.
- Significance : Piperazine-trifluoromethylphenyl derivatives like MK29 are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .
UDO (Pyridine-Based CYP51 Inhibitor)
- Structure: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- Activity: Inhibits the CYP51 enzyme in Trypanosoma cruzi, demonstrating efficacy comparable to posaconazole .
- Comparison : Unlike the target compound, UDO incorporates a pyridine ring and a chlorophenyl group, highlighting the role of heterocyclic variations in biological activity.
Analogs with Phenoxy/Ethanone Linkers
QD11 (Histamine H3 Receptor Ligand)
- Molecular Formula : C₂₂H₂₆N₂O₃·C₂H₂O₄
- Molecular Weight : 366.46
- Key Features: Contains a benzoylphenoxypropyl chain linked to piperazine.
CAS 2034370-40-4
- Structure: 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone.
- Molecular Weight : 390.4 (vs. 406.4 for the target compound).
Analogs with Cyclopropylpyridazine Moieties
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone (CAS 2097922-99-9)
Comparative Data Table
Key Findings and Implications
Structural Impact on Activity: The cyclopropylpyridazine moiety (as in the target compound and CAS 2097922-99-9) may enhance target binding through rigid conformational control. Trifluoromethyl groups improve metabolic stability across analogs (e.g., MK29, UDO) . Phenoxy vs.
Synthetic Feasibility :
- Piperazine derivatives in show high yields (85–88%), suggesting efficient synthetic routes for similar compounds . However, the target compound’s synthesis details remain unspecified.
Pharmacological Potential: Analogs like UDO (CYP51 inhibition) and QD11 (H3 receptor modulation) highlight the therapeutic versatility of piperazine-based scaffolds . The target compound’s biological profile warrants further investigation, particularly in infectious or CNS diseases.
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